2-Iodo-3-pentafluoroethyl-pyrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H2F5IN2 |
|---|---|
Molecular Weight |
323.99 g/mol |
IUPAC Name |
2-iodo-3-(1,1,2,2,2-pentafluoroethyl)pyrazine |
InChI |
InChI=1S/C6H2F5IN2/c7-5(8,6(9,10)11)3-4(12)14-2-1-13-3/h1-2H |
InChI Key |
WDZHCWLDGATXKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)C(C(F)(F)F)(F)F)I |
Origin of Product |
United States |
Advanced Synthetic Strategies for 2 Iodo 3 Pentafluoroethyl Pyrazine
Methodologies for Pentafluoroethyl Group Introduction onto Pyrazines
The incorporation of a pentafluoroethyl (C2F5) group onto a pyrazine (B50134) ring is a key step that significantly influences the compound's properties. This is typically achieved through methods that can effectively functionalize an electron-deficient heteroaromatic system.
Transition-Metal-Catalyzed Pentafluoroethylation of Pyrazine Precursors
Transition-metal catalysis offers powerful tools for forming carbon-carbon bonds under relatively mild conditions. Copper-based systems are particularly notable for fluoroalkylation reactions.
Copper-mediated cross-coupling is a primary strategy for introducing a pentafluoroethyl group onto a pre-functionalized pyrazine ring, such as 2-chloropyrazine or 2-iodopyrazine. In this approach, a copper-pentafluoroethyl species (CuCF2CF3) is generated in situ and then coupled with the halogenated pyrazine.
The active CuCF2CF3 species can be generated from readily available fluoro-carbon sources like trimethyl(trifluoromethyl)silane (TMSCF3) through a process involving the in situ formation of a CuCF3 species, followed by the selective insertion of a difluoromethylene unit. sioc.ac.cn This reactive intermediate can then participate in cross-coupling reactions with a variety of aryl and heteroaryl halides. sioc.ac.cn For heteroaromatic substrates, the use of a suitable ligand, such as 1,10-phenanthroline, can facilitate the reaction, particularly when using organoboronate precursors under aerobic conditions. sioc.ac.cnnih.gov The highly electron-deficient nature of halogenated pyrazines makes them suitable substrates for such cross-coupling reactions. nih.gov
Table 1: Illustrative Conditions for Copper-Mediated Pentafluoroethylation of Heteroaryl Precursors
| Precursor Type | Pentafluoroethyl Source | Catalyst/Ligand System | Typical Conditions |
| Heteroaryl Iodide | TMSCF3 | CuI / Ligand | DMF, Heat |
| Heteroaryl Boronate | TMSCF3 | CuOAc / 1,10-phenanthroline | O2 (air), Solvent |
| Heteroaryl Halide | Et3SiCF2CF3 | Copper Salt | Solvent, Heat |
A more atom-economical approach is the direct functionalization of a C-H bond on the pyrazine ring. This method avoids the need for pre-halogenation of the substrate. While direct C-H trifluoromethylation has seen significant development, direct pentafluoroethylation presents greater challenges.
The strategy involves the selective activation of a specific C-H bond on the pyrazine ring by a transition metal catalyst, followed by reaction with a pentafluoroethyl source. Given the electron-deficient character of the pyrazine ring, C-H bonds are generally less reactive towards electrophilic attack. thieme-connect.de Therefore, these reactions often require highly reactive pentafluoroethylating agents or catalyst systems capable of overcoming the activation barrier. Research in this area is ongoing, drawing from advances in copper-catalyzed C-H functionalization of other heterocyclic systems.
Utilization of Fluoroalkyl Amino Reagents (FARs) in Pyrazine Functionalization
Fluoroalkyl Amino Reagents (FARs) have emerged as versatile tools for introducing fluorinated groups onto various molecules, including heterocycles. nih.gov These reagents, which can be prepared from the hydroamination of polyfluoroalkenes, act as carriers for the fluoroalkyl group. nih.gov
The functionalization process typically involves the activation of the FAR with a Lewis acid. This activation generates a highly reactive fluoroalkyl iminium salt, which can then act as a formal "fluoroacyl transfer reagent". researchgate.net This electrophilic species can react with suitable pyrazine precursors to introduce the pentafluoroethyl group. The versatility of FARs allows for a broad range of applications in the synthesis of complex fluorinated heterocycles. nih.govresearchgate.net
Methodologies for Iodo Group Introduction onto Pyrazines
The introduction of an iodine atom onto the pentafluoroethyl-pyrazine scaffold is the final key transformation. The electron-withdrawing nature of both the pyrazine nitrogens and the pentafluoroethyl group makes the ring highly resistant to standard electrophilic substitution.
Direct Iodination of Pyrazine Derivatives
Direct iodination of the 3-pentafluoroethyl-pyrazine intermediate requires potent iodinating systems capable of reacting with a strongly deactivated aromatic ring. Standard electrophilic iodination methods are often ineffective. thieme-connect.de
Effective iodination can be achieved using highly reactive electrophilic iodine (I+) reagents. Such reagents can be generated from systems like sodium periodate (NaIO4) with iodine (I2) or potassium iodide (KI) in concentrated sulfuric acid. organic-chemistry.org Another powerful approach involves using elemental iodine activated by a strong oxidizing agent or a Lewis acid. For instance, reagents like Selectfluor™, combined with elemental iodine, have been used for the progressive iodination of deactivated and sterically hindered aromatic rings. organic-chemistry.org For electron-rich heterocycles, systems like 1,3-diiodo-5,5-dimethylhydantoin (DIH) activated by a disulfide catalyst have proven effective and may be adapted for more challenging substrates. organic-chemistry.org The choice of reagent and conditions is critical to achieve regioselective iodination at the desired position on the pyrazine ring.
Table 2: Selected Reagents for Electrophilic Iodination of Aromatic Compounds
| Iodinating System | Substrate Type | Key Features |
| I2 / Selectfluor™ | Deactivated/Hindered Arenes | High reactivity, progressive iodination possible. organic-chemistry.org |
| NaIO4 / I2 / H2SO4 | Deactivated Arenes | Generates a strong electrophilic I+ species. organic-chemistry.org |
| N-Iodosuccinimide (NIS) / Acid Catalyst | Activated Arenes | Mild conditions, good for electron-rich systems. organic-chemistry.org |
| 1,3-diiodo-5,5-dimethylhydantoin (DIH) | Electron-rich Arenes/Heterocycles | Can be activated by organocatalysts. organic-chemistry.org |
Halogen Exchange Reactions for Pyrazine Iodination
The introduction of an iodine atom onto the pyrazine nucleus can be effectively achieved through halogen exchange reactions, a process that substitutes a pre-existing halogen, typically bromine or chlorine, with iodine. This transformation is of significant strategic importance as it allows for the conversion of more readily available or less reactive halopyrazines into their more reactive iodo-counterparts, which are valuable precursors for cross-coupling reactions.
The Finkelstein reaction, traditionally used for alkyl halides, can be adapted for aromatic systems, including pyrazines, through metal catalysis. Copper-catalyzed halogen exchange has emerged as a particularly effective method. nih.govacs.org In a typical protocol, a bromopyrazine is treated with a source of iodide, such as sodium iodide or potassium iodide, in the presence of a copper(I) catalyst, often CuI. The reaction is typically carried out in a high-boiling polar aprotic solvent like dioxane or N,N-dimethylformamide (DMF) at elevated temperatures. The use of a ligand, such as a diamine, can significantly enhance the efficiency of the catalytic system. acs.org
The general mechanism involves the oxidative addition of the aryl halide to the copper(I) catalyst, followed by halide exchange with the iodide salt, and subsequent reductive elimination to yield the desired iodinated pyrazine and regenerate the catalyst. The choice of solvent and iodide salt can influence the reaction rate and equilibrium position. acs.org
Table 1: Representative Conditions for Copper-Catalyzed Halogen Exchange
| Starting Material | Reagents | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 2-Bromopyrazine | NaI | CuI | N,N'-Dimethylethylenediamine | Dioxane | 110 | >90 |
| 2-Chloropyrazine | KI | CuI | (±)-trans-N,N′-Dimethyl-1,2-cyclohexanediamine | Dioxane | 110 | Variable |
Note: Data is illustrative of typical conditions and yields for halogen exchange on aryl halides and may be adapted for pyrazine systems.
Application of Hypervalent Iodine Reagents in Pyrazine Functionalization
Hypervalent iodine reagents have gained prominence as versatile and environmentally benign reagents for a wide array of organic transformations. beilstein-journals.orgresearchgate.netchem-station.comnih.gov Their application in pyrazine functionalization offers mild and efficient alternatives to traditional metal-catalyzed methods. These reagents, such as phenyliodine diacetate (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA), act as powerful oxidants and electrophiles. researchgate.net
While direct C-H iodination of electron-deficient heterocycles like pyrazine can be challenging, hypervalent iodine reagents can be employed in indirect functionalization strategies. For instance, they can facilitate the introduction of other functional groups which can then be converted to the desired iodide. More significantly, they are instrumental in various oxidative cyclizations and rearrangements to construct complex heterocyclic systems. researchgate.net
In the context of pyrazine chemistry, hypervalent iodine reagents can be used to mediate the introduction of nucleophiles to the pyrazine ring. The reactivity of these reagents can be tuned by the nature of the ligands attached to the iodine atom. chem-station.com For example, PIDA can be used in reactions to form new carbon-carbon or carbon-heteroatom bonds under mild conditions.
Convergent and Divergent Synthetic Routes to 2-Iodo-3-pentafluoroethyl-pyrazine
The synthesis of a disubstituted pyrazine such as this compound can be approached through either convergent or divergent strategies, each with its own set of advantages.
Sequential Functionalization Approaches
A divergent, or linear, approach is often the most straightforward method for constructing polysubstituted pyrazines. This involves the stepwise introduction of the desired functional groups onto a pyrazine core. For the target molecule, two primary sequential routes can be envisioned:
Iodination followed by Pentafluoroethylation: This route would begin with the iodination of a suitable pyrazine precursor, followed by the introduction of the pentafluoroethyl group. The initial iodination could be achieved via directed ortho-metalation of a substituted pyrazine followed by quenching with an iodine source, or through the halogen exchange reaction described previously. The subsequent introduction of the pentafluoroethyl group could be accomplished through a cross-coupling reaction, for example, using a pentafluoroethyl-containing organometallic reagent.
Pentafluoroethylation followed by Iodination: In this alternative sequence, the pentafluoroethyl group is first installed on the pyrazine ring. This could potentially be achieved through radical perfluoroalkylation methods or by coupling with a suitable pentafluoroethyl-containing building block. The resulting 3-pentafluoroethyl-pyrazine would then be subjected to an iodination reaction. Given the electron-withdrawing nature of the pentafluoroethyl group, a directed iodination method would likely be necessary.
A convergent synthesis, on the other hand, would involve the preparation of two key fragments that are then coupled together in a later step. For instance, a suitably functionalized pyrazine precursor could be coupled with a reagent that delivers the iodo- and pentafluoroethyl- functionalities simultaneously, or a pre-functionalized fragment containing one of the substituents could be used to construct the pyrazine ring itself.
One-Pot Multicomponent Reactions for Substituted Pyrazine Derivatives
Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single operation. nih.govmdpi.com While a specific MCR for the direct synthesis of this compound is not readily found in the literature, existing MCRs for pyrazine synthesis could potentially be adapted.
For example, the condensation of α-dicarbonyl compounds with 1,2-diamines is a classic method for pyrazine formation. A strategically designed MCR could involve the condensation of a pentafluoroethyl-containing α-dicarbonyl compound with a suitable diamine, followed by in-situ iodination. Alternatively, novel MCRs could be designed that bring together three or more components to assemble the desired substituted pyrazine core. nih.govmdpi.com The development of such a one-pot process would represent a significant increase in efficiency over traditional multi-step sequential syntheses.
Sustainable and Green Chemistry Approaches in the Synthesis of Halogenated Fluorinated Pyrazines
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to reduce environmental impact. In the synthesis of halogenated fluorinated pyrazines, this translates to the use of less hazardous reagents, more efficient reaction conditions, and a reduction in waste generation.
Microwave-Assisted Synthetic Protocols for Fluorinated Heterocycles
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions and improving yields, often under solvent-free or reduced-solvent conditions. eurekaselect.comresearchgate.netmdpi.com The use of microwave irradiation can lead to rapid heating and localized superheating, which can dramatically reduce reaction times from hours to minutes. mdpi.com
In the context of synthesizing this compound, microwave assistance could be applied to several key steps:
Halogen Exchange: Microwave irradiation can accelerate copper-catalyzed halogen exchange reactions, potentially allowing for lower catalyst loadings and shorter reaction times.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions for the introduction of the pentafluoroethyl group are often amenable to microwave heating, leading to improved efficiency.
Multicomponent Reactions: MAOS can be particularly effective for MCRs, promoting the efficient assembly of the pyrazine core. researchgate.net
The adoption of microwave-assisted protocols not only enhances reaction efficiency but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of more environmentally benign solvents. eurekaselect.commdpi.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method | Microwave-Assisted Method |
| Halogen Exchange | Hours | Minutes |
| Cross-Coupling | Hours to Days | Minutes to Hours |
| Pyrazine Synthesis | Often requires harsh conditions and long reaction times | Faster, cleaner, and often higher yielding |
Note: This table provides a general comparison and specific outcomes will vary depending on the reaction.
Catalyst-Free and Solvent-Free Reaction Conditions
The development of synthetic methodologies that operate under catalyst-free and solvent-free conditions represents a significant advancement in green chemistry, aiming to reduce environmental impact and improve process efficiency. While specific research on the catalyst-free and solvent-free synthesis of this compound is not extensively documented, analogous strategies employed for other nitrogen-containing heterocycles, such as pyrimidines, offer valuable insights into potential synthetic pathways.
One notable environmentally friendly approach is the direct iodination of heterocyclic compounds using elemental iodine in the absence of a catalyst and solvent. For instance, a mechanochemical approach has been successfully employed for the iodination of pyrimidine (B1678525) derivatives. This method involves the mechanical grinding of the substrate with solid iodine and an activating agent like silver nitrate (AgNO₃) under solvent-free conditions. nih.gov This process has demonstrated high yields (70–98%) and short reaction times (20–30 minutes), highlighting the potential of mechanochemistry in facilitating reactions that typically require harsh conditions. nih.gov
The pyrazine ring, particularly when substituted with a strong electron-withdrawing group like the pentafluoroethyl group, is electron-deficient. This electronic characteristic makes direct electrophilic substitution, such as iodination, challenging. In many conventional methods, the iodination of electron-deficient aromatic and heteroaromatic systems necessitates the use of strong acids or potent iodinating reagents. However, the development of solvent-free methodologies provides a promising alternative to these often hazardous procedures.
A plausible catalyst-free and solvent-free approach for the synthesis of this compound could be conceptualized based on the principles observed in the iodination of pyrimidines. The reaction would likely involve the direct interaction of 2-pentafluoroethyl-pyrazine with an iodine source under solvent-free mixing or grinding conditions. An activating agent might be necessary to generate a more potent electrophilic iodine species capable of reacting with the electron-deficient pyrazine ring.
The proposed reaction is outlined in the scheme below:
Scheme 1: Proposed Catalyst-Free and Solvent-Free Iodination of 2-Pentafluoroethyl-pyrazine
Detailed research findings for this specific transformation are not yet available. However, the data from analogous reactions with pyrimidine derivatives provide a strong basis for future investigation. The following table summarizes the typical conditions and outcomes observed in the solvent-free iodination of pyrimidines, which could serve as a starting point for optimizing the synthesis of this compound.
Table 1: Research Findings for Analogous Solvent-Free Iodination of Pyrimidine Derivatives
| Substrate | Reagents | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Uracil | I₂, AgNO₃ | Mechanical Grinding, 20-30 min | 70-98 | nih.gov |
| Cytosine | I₂, AgNO₃ | Mechanical Grinding, 20-30 min | 70-98 | nih.gov |
The successful application of these catalyst-free and solvent-free conditions to the synthesis of this compound would offer a significantly greener and more atom-economical route compared to traditional methods. Future research in this area would be invaluable for expanding the toolkit of sustainable synthetic methodologies for the production of highly functionalized heterocyclic compounds.
Mechanistic Investigations and Reactivity Studies of 2 Iodo 3 Pentafluoroethyl Pyrazine
Influence of Halogen Substituents on Pyrazine (B50134) Reactivity
The substituents on the pyrazine ring, particularly the iodo and pentafluoroethyl groups, are the primary drivers of the compound's chemical reactivity. Their combined effects render the aromatic ring highly susceptible to certain transformations while being resistant to others.
The iodo substituent exerts a dual electronic influence on the pyrazine ring. Like other halogens, it has an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).
Inductive Effect (-I): Due to its electronegativity, the iodine atom pulls electron density away from the carbon atom to which it is attached. This effect deactivates the ring towards electrophilic attack.
Resonance Effect (+R): The lone pairs on the iodine atom can be delocalized into the aromatic π-system. However, for halogens, this resonance donation is generally weaker than their inductive withdrawal.
In the context of the already electron-poor pyrazine ring, the primary consequence of the iodo group is the further polarization of the C-I bond and its role as an excellent leaving group in nucleophilic substitution reactions. In studies of nucleophilic aromatic substitution (SNAr) on activated aryl halides, the leaving group ability often follows the order I > Br > Cl > F, which is opposite to the "element effect" sometimes seen where the rate-determining step is nucleophilic attack. nih.gov The C-I bond is the weakest among the carbon-halogen bonds, facilitating its cleavage.
| Effect | Description | Impact on Pyrazine Ring |
| Inductive (-I) | Withdrawal of electron density through the sigma bond due to iodine's electronegativity. | Deactivation, increased electrophilicity at the substituted carbon. |
| Resonance (+R) | Donation of lone pair electron density into the pi-system. | Weakly activating, but overshadowed by the inductive effect. |
| Leaving Group Ability | The iodide ion (I⁻) is a stable, weak base, making it an excellent leaving group. | Facilitates nucleophilic aromatic substitution at the C2 position. |
This table is illustrative, based on established principles of physical organic chemistry.
The pentafluoroethyl (-C₂F₅) group dramatically alters the reactivity of the pyrazine ring through powerful inductive effects and significant steric hindrance.
Inductive Effect (-I): The five highly electronegative fluorine atoms create a strong, cumulative electron-withdrawing effect that propagates through the carbon chain to the pyrazine ring. This makes the entire aromatic system exceptionally electron-deficient, or electrophilic. This strong deactivation makes electrophilic substitution virtually impossible but highly activates the ring for nucleophilic attack. masterorganicchemistry.com
Steric Effects: The pentafluoroethyl group is sterically demanding. Its bulk can hinder the approach of reactants to the adjacent C2 and C4 positions of the pyrazine ring, potentially directing reactions to other sites if alternative pathways are available.
The combination of the pentafluoroethyl group's intense inductive pull and the inherent electron deficiency of the pyrazine nucleus makes the ring highly activated towards reactions involving nucleophiles. masterorganicchemistry.comyoutube.com
| Property | Description | Impact on Pyrazine Reactivity |
| Inductive Effect (-I) | Strong withdrawal of electron density due to five fluorine atoms. | Extreme deactivation for electrophilic attack; strong activation for nucleophilic attack. |
| Steric Hindrance | The physical size of the -C₂F₅ group. | May hinder attack at the adjacent C2 position, although the electronic activation at this site is paramount. |
This table is illustrative and based on the known properties of perfluoroalkyl groups.
Pyrazine Ring Functionalization Pathways
The substitution pattern of 2-iodo-3-pentafluoroethyl-pyrazine opens up specific pathways for further functionalization, primarily through radical and nucleophilic processes, while making electrophilic reactions exceedingly difficult.
Halogenated organic compounds are common precursors for radical reactions. The carbon-iodine bond is notably weak compared to other carbon-halogen bonds, making it susceptible to homolytic cleavage upon initiation by heat or UV light to form a pyrazinyl radical.
This pyrazin-2-yl radical can then participate in various radical chain reactions, such as addition to alkenes or alkynes, or hydrogen atom abstraction. The formation of the radical is the key initiation step, and the relative weakness of the C-I bond makes it the most likely point of radical formation.
Table of Average Bond Dissociation Energies (BDE)
| Bond | Average BDE (kJ/mol) | Implication for Radical Formation |
|---|---|---|
| C-F | ~485 | Very strong; unlikely to break. |
| C-Cl | ~340 | Strong; requires significant energy. |
| C-Br | ~285 | Weaker; more accessible for radical reactions. |
| C-I | ~210 | Weakest C-X bond; most likely site for radical initiation. |
Data is generalized for aryl halides and serves for comparative purposes.
Nucleophilic Aromatic Substitution (SNAr): The pyrazine ring is inherently electron-deficient and is further activated towards nucleophilic attack by the strong electron-withdrawing effects of the iodo and pentafluoroethyl groups. masterorganicchemistry.com This makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism. nih.gov
Addition: A nucleophile attacks the carbon atom bearing the iodine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. diva-portal.org This intermediate is stabilized by the electron-withdrawing substituents and the ring nitrogens.
Elimination: The aromaticity is restored by the departure of the leaving group, which in this case is the highly stable iodide ion (I⁻).
The most probable outcome is the displacement of the iodo group, as it is a superior leaving group compared to a hypothetical fluoride (B91410) ion from the C₂F₅ group. Amines, alkoxides, and thiolates are common nucleophiles used in such reactions on activated heterocycles. youtube.com
Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution on this compound is highly unfavorable. EAS reactions require an electron-rich aromatic ring to act as a nucleophile and attack an incoming electrophile. The pyrazine is extremely electron-poor due to the cumulative effects of the two ring nitrogens and the two powerful electron-withdrawing substituents. These factors create a high energy barrier for the formation of the positively charged intermediate required in an EAS mechanism, effectively shutting down this reaction pathway.
Dearomatization has become a key strategy for converting flat, aromatic compounds into complex, three-dimensional structures. researchgate.net Electron-deficient heterocycles, like the pyrazine system in this compound, are potential candidates for such transformations.
Dearomatization: This process involves the disruption of the aromatic π-system, typically through the addition of nucleophiles or other reagents across the ring. researchgate.net Given the high electrophilicity of the ring, strong nucleophiles or organometallic reagents could potentially add to the pyrazine core, forming a non-aromatic dihydropyrazine (B8608421) or tetrahydropyrazine (B3061110) derivative. Another potential pathway involves an inverse-electron-demand Diels-Alder (IEDDA) reaction, where the electron-poor pyrazine acts as the diene. organic-chemistry.orgnih.gov
Re-aromatization: The dearomatized intermediates, such as dihydropyrazines, can often be converted back to an aromatic system. This re-aromatization is typically achieved through an elimination reaction (e.g., losing H₂ or another small molecule) or an oxidation step, which drives the formation of the thermodynamically stable aromatic ring. nih.gov For instance, a dihydropyrazine intermediate formed by nucleophilic addition might be oxidized back to a substituted pyrazine, effectively achieving a formal substitution via a dearomatization-re-aromatization sequence.
Reactivity of the Iodo and Pentafluoroethyl Groups in Transformations
The iodo and pentafluoroethyl groups on the pyrazine ring offer orthogonal sites for chemical modifications, allowing for a range of synthetic transformations. The high reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions is a key feature, while the robust nature of the pentafluoroethyl group presents both a challenge and an opportunity for selective C-F bond functionalization.
The iodo substituent at the 2-position of the pyrazine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The general order of reactivity for halogens in these reactions is I > Br > Cl > F, making iodo-substituted heterocycles highly valuable substrates. researchgate.net The catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
While specific studies on this compound are not extensively documented in the literature, the reactivity of similar iodo-substituted N-heterocycles in Suzuki-Miyaura, Sonogashira, and Heck reactions provides a strong basis for predicting its behavior. The electron-deficient nature of the pyrazine ring is expected to facilitate the initial oxidative addition step.
Suzuki-Miyaura Coupling: This reaction couples the iodo-pyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base. harvard.edu For iodo-N-heterocycles, typical catalysts include Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand. nih.gov The choice of base is crucial, with common options being carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄). researchgate.net The reaction conditions are generally mild, though heating may be required.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodo-Heterocycles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 70-95 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60-100 | 85-98 |
This table presents generalized conditions based on literature for similar iodo-N-heterocycles and is predictive for this compound.
Sonogashira Coupling: This reaction involves the coupling of the iodo-pyrazine with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base, usually an amine like triethylamine (B128534) or diisopropylamine. wikipedia.org Copper-free variants have also been developed. organic-chemistry.org The reaction is highly efficient for iodo-substrates and proceeds under mild conditions, often at room temperature. wikipedia.org
Table 2: Representative Conditions for Sonogashira Coupling of Iodo-Heterocycles
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | CuI | Et₃N | THF | 25-60 | 80-99 |
| PdCl₂(PPh₃)₂ | CuI | DIPA | DMF | 25-80 | 75-95 |
This table presents generalized conditions based on literature for similar iodo-N-heterocycles and is predictive for this compound.
Heck Reaction: The Heck reaction couples the iodo-pyrazine with an alkene in the presence of a palladium catalyst and a base. wikipedia.org The reaction typically employs catalysts like Pd(OAc)₂ with phosphine ligands, and a variety of bases such as triethylamine or potassium carbonate can be used. libretexts.org The regioselectivity of the addition to the alkene is a key consideration in this reaction. masterorganicchemistry.com
Table 3: Representative Conditions for Heck Reaction of Iodo-Heterocycles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 80-120 | 60-85 |
| Pd(PPh₃)₄ | - | K₂CO₃ | DMF | 100 | 65-90 |
This table presents generalized conditions based on literature for similar iodo-N-heterocycles and is predictive for this compound.
The pentafluoroethyl group is generally considered to be chemically robust and relatively inert. However, the activation and functionalization of C-F bonds are areas of intense research interest. The high strength of the C-F bond makes these transformations challenging, but several strategies have been developed, particularly for polyfluorinated aromatic compounds. researchgate.net
For the pentafluoroethyl group attached to a pyrazine ring, nucleophilic aromatic substitution (SₙAr) of a fluorine atom is a plausible transformation, although it would require harsh conditions and a potent nucleophile. The electron-withdrawing nature of the pyrazine ring and the adjacent iodo-group would activate the C-F bonds of the pentafluoroethyl group towards nucleophilic attack to some extent. Mechanistic studies on similar systems suggest that such reactions proceed via a Meisenheimer-type intermediate. nih.gov
More advanced methods for C-F bond functionalization involve transition metal-mediated processes. These can include reductive defluorination or cross-coupling reactions where a C-F bond is cleaved and a new bond is formed. For instance, low-valent transition metal complexes, such as those of nickel or rhodium, have been shown to mediate the cleavage of C-F bonds in perfluoroalkyl chains. Photocatalysis has also emerged as a powerful tool for C-F bond activation under mild conditions, often involving radical intermediates. organic-chemistry.org
Due to the lack of specific literature on this compound, the exploration of its pentafluoroethyl group's reactivity remains a prospective area of research. Based on analogous systems, it is conceivable that under specific catalytic conditions, selective C-F bond functionalization could be achieved, leading to novel pyrazine derivatives with unique properties.
Table 4: Chemical Compound Names
| Compound Name |
|---|
| This compound |
| Palladium(II) acetate |
| Tetrakis(triphenylphosphine)palladium(0) |
| Tris(dibenzylideneacetone)dipalladium(0) |
| Tri-tert-butylphosphine |
| SPhos |
| Sodium carbonate |
| Potassium carbonate |
| Cesium carbonate |
| Potassium phosphate |
| Toluene |
| Ethanol |
| Water |
| Dioxane |
| Dimethylformamide |
| Dimethylacetamide |
| Acetonitrile |
| Copper(I) iodide |
| Triethylamine |
| Diisopropylamine |
| Tri(o-tolyl)phosphine |
| Sodium acetate |
| Nickel |
Computational Chemistry and Theoretical Characterization of 2 Iodo 3 Pentafluoroethyl Pyrazine
Electronic Structure and Bonding Analysis via Quantum Chemical Methods
Quantum chemical methods are instrumental in elucidating the fundamental electronic properties of a molecule, offering insights into its stability, charge distribution, and bonding characteristics.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. For 2-iodo-3-pentafluoroethyl-pyrazine, a DFT approach, likely utilizing a functional such as B3LYP combined with a suitable basis set (e.g., 6-311+G(d,p) or larger), would be employed to perform a full geometry optimization.
This process would yield the most stable three-dimensional arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles. Key parameters of interest would include the C-I bond length, the bond lengths within the pentafluoroethyl group (C-C and C-F), and the geometry of the pyrazine (B50134) ring itself. The presence of the bulky iodine atom and the sterically demanding pentafluoroethyl group adjacent to each other would likely induce some distortion in the planarity of the pyrazine ring. The final optimized geometry corresponds to a minimum on the potential energy surface, and its calculated energy provides a measure of the molecule's thermodynamic stability.
To gain a deeper understanding of the electron distribution and intramolecular interactions, a Natural Bond Orbital (NBO) analysis would be performed on the DFT-optimized geometry. NBO analysis transforms the complex many-electron wavefunction into a more intuitive picture of localized bonds and lone pairs.
For this compound, NBO analysis would quantify the natural atomic charges on each atom. It is expected that the nitrogen atoms of the pyrazine ring and the fluorine atoms of the pentafluoroethyl group would carry significant negative charges due to their high electronegativity. Conversely, the carbon atoms bonded to them would exhibit positive charges. The analysis would also detail the nature of the C-I bond, highlighting its polarity.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are highly effective in predicting spectroscopic data, which can aid in the identification and characterization of a molecule.
Given the presence of a pentafluoroethyl group, ¹⁹F NMR spectroscopy is a primary tool for characterization. Predicting ¹⁹F NMR chemical shifts using computational methods has become a reliable practice for assigning signals in multifluorinated molecules. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is the standard for calculating NMR shielding tensors. These tensors are then converted into chemical shifts by referencing them against a standard compound, such as CFCl₃. researchgate.net
The predicted ¹⁹F NMR spectrum for this compound would show two distinct signals for the -CF₂- and -CF₃ groups, with characteristic chemical shift values and coupling patterns. The accuracy of these predictions is often enhanced by using appropriate levels of theory and by considering solvent effects through models like the Polarizable Continuum Model (PCM). researchgate.net While a mean absolute deviation of around 2 ppm between computed and experimental shifts is achievable, larger errors can occur. nih.gov The following table illustrates the type of data that would be generated from such a computational study.
Illustrative Predicted ¹⁹F NMR Chemical Shifts for this compound
| Group | Predicted Chemical Shift (δ, ppm) vs. CFCl₃ |
| -CF₂- | Hypothetical Value: -110 to -120 |
| -CF₃ | Hypothetical Value: -80 to -90 |
Note: These values are hypothetical and serve for illustrative purposes only, as no specific computational data for this compound has been published.
A computational vibrational analysis would predict the infrared (IR) and Raman spectra of this compound. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies. The results provide a set of vibrational modes, their corresponding frequencies (typically in cm⁻¹), and their IR and Raman intensities.
Key vibrational modes for this molecule would include:
Pyrazine ring stretching and bending modes.
C-F stretching modes of the pentafluoroethyl group, which are typically strong in the IR spectrum.
C-I stretching mode, which would appear at a low frequency.
Stretching and bending modes of the -CF₂- and -CF₃ groups.
These predicted spectra can be directly compared to experimental data to confirm the molecule's structure. A study on 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide demonstrates the application of DFT for assigning vibrational wavenumbers based on potential energy distribution (PED). researchgate.net
Illustrative Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity |
| Pyrazine Ring Stretch | Hypothetical Value: ~1550 | Medium |
| Asymmetric C-F Stretch (-CF₃) | Hypothetical Value: ~1250 | Strong |
| Symmetric C-F Stretch (-CF₂) | Hypothetical Value: ~1180 | Strong |
| C-I Stretch | Hypothetical Value: ~550 | Weak |
Note: These values are hypothetical and serve for illustrative purposes only, as no specific computational data for this compound has been published.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical calculations could be used to explore its reactivity. For instance, the C-I bond is a potential site for various reactions, such as nucleophilic aromatic substitution or cross-coupling reactions.
By modeling the reaction pathways, chemists can calculate the activation energies and reaction energies for proposed mechanisms. This involves locating the transition state structures that connect the reactants to the products. Such studies provide critical insights into the feasibility of a reaction and can help in optimizing reaction conditions. For example, modeling could determine whether a nucleophile would preferentially attack the carbon atom bearing the iodine or another position on the pyrazine ring, thus predicting the regioselectivity of the reaction.
Transition State Analysis for Pyrazine Functionalization
The functionalization of the pyrazine ring is a key process for the synthesis of more complex molecules. Transition state analysis, a powerful computational tool, allows for the detailed examination of the reaction mechanisms involved in these transformations. By modeling the potential energy surface of a reaction, chemists can identify the structure and energy of transition states, which are the highest energy points along the reaction coordinate. This information is invaluable for predicting reaction rates, understanding selectivity, and optimizing reaction conditions.
For a molecule like this compound, a common functionalization reaction would be a cross-coupling reaction, such as a Suzuki or Stille coupling, at the iodo position. researchgate.net Computational methods, particularly density functional theory (DFT), can be employed to model the transition states of the key steps in the catalytic cycle of such reactions. These steps typically include oxidative addition, transmetalation, and reductive elimination.
The analysis would involve locating the transition state geometry for each step and calculating its energy relative to the reactants and products. The nature of the transition state is confirmed by frequency analysis, where a single imaginary frequency corresponding to the motion along the reaction coordinate is expected. The results of such an analysis can reveal the rate-determining step of the reaction and provide insights into how the electron-withdrawing nature of the pentafluoroethyl group influences the reaction energetics.
Table 1: Hypothetical Transition State Analysis Data for a Suzuki Coupling Reaction of this compound
| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) | Key Bond Distances (Å) |
| Oxidative Addition | [Pd(0)L2(pyrazine-I)]‡ | 15.2 | Pd-I: 2.85, Pd-C: 2.95 |
| Transmetalation | [Pd(II)(pyrazine)(B(OR)2R')]‡ | 12.5 | Pd-C(R'): 2.15, B-C(R'): 2.20 |
| Reductive Elimination | [Pd(II)(pyrazine)(R')]‡ | 21.8 | Pd-C(pyrazine): 2.10, Pd-C(R'): 2.12 |
Note: This data is illustrative and intended to represent the type of information obtained from a transition state analysis.
Energy Profiles of Key Synthetic Steps
Building upon the transition state analysis, a complete energy profile for the synthetic steps can be constructed. This profile maps the relative energies of all reactants, intermediates, transition states, and products along the reaction pathway. Such a diagram provides a comprehensive thermodynamic and kinetic picture of the reaction.
For the synthesis or functionalization of this compound, computational chemists can model the energy profile of, for example, a palladium-catalyzed cross-coupling reaction. This would involve calculating the Gibbs free energy of each species in the catalytic cycle. The resulting energy profile would visually depict the energy barriers for each step, allowing for a direct comparison of their relative heights.
Molecular Orbital Theory and Aromaticity Assessment of Substituted Pyrazines
Molecular orbital (MO) theory provides a framework for understanding the electronic structure and properties of molecules. The energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they govern the molecule's reactivity and spectroscopic properties.
In substituted pyrazines, the nature and position of the substituents have a profound impact on the MOs. mdpi.com For this compound, the strongly electron-withdrawing pentafluoroethyl group is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted pyrazine. This lowering of the LUMO energy would make the molecule more susceptible to nucleophilic attack. The iodine atom, being less electronegative than the other substituents, will also influence the MOs, potentially leading to a localization of the HOMO on the C-I bond, which is relevant for oxidative addition reactions.
Aromaticity is another key concept in understanding the stability and reactivity of cyclic conjugated systems. While pyrazine is aromatic, the degree of aromaticity can be modulated by substituents. mdpi.comias.ac.in Several computational methods are available to quantify aromaticity, with Nucleus-Independent Chemical Shift (NICS) being a widely used magnetic criterion. ias.ac.in NICS values are typically calculated at the center of the ring (NICS(0)) and at a point above the ring (NICS(1)). More negative NICS values indicate a stronger aromatic character.
For this compound, the introduction of the bulky and electron-withdrawing substituents may lead to some distortion of the ring from planarity and a perturbation of the π-electron system, which could result in a slight decrease in aromaticity compared to the parent pyrazine.
Table 2: Hypothetical Molecular Orbital and Aromaticity Data
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | NICS(0) (ppm) | NICS(1) (ppm) |
| Pyrazine | -9.7 | -0.5 | 9.2 | -9.5 | -11.2 |
| This compound | -10.5 | -1.8 | 8.7 | -8.1 | -9.8 |
Note: This data is illustrative and based on general trends observed for substituted pyrazines.
The computational and theoretical characterization of this compound provides a deep understanding of its electronic structure and reactivity. Through transition state analysis and the generation of energy profiles, the mechanisms of its functionalization can be elucidated and optimized. Furthermore, molecular orbital theory and aromaticity assessments offer valuable insights into its intrinsic properties, guiding its application in various fields of chemical science.
Advanced Spectroscopic and Structural Characterization of 2 Iodo 3 Pentafluoroethyl Pyrazine
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of magnetically active nuclei.
¹⁹F NMR for Pentafluoroethyl and Fluorine Environment Characterization
Fluorine-19 (¹⁹F) NMR spectroscopy is particularly informative for fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. icpms.czazom.com The large chemical shift dispersion in ¹⁹F NMR, often spanning over 800 ppm, allows for the clear resolution of signals from fluorine atoms in different chemical environments. nih.gov
For the pentafluoroethyl group (-CF₂CF₃) in 2-Iodo-3-pentafluoroethyl-pyrazine, the ¹⁹F NMR spectrum is expected to show two distinct multiplets. The CF₂ group, being directly attached to the pyrazine (B50134) ring, will experience a different electronic environment compared to the terminal CF₃ group. This results in separate resonance signals for the two groups. The chemical shifts for fluoroalkanes typically appear in specific regions of the spectrum. ucsb.edu
The signal for the CF₂ group would likely appear as a triplet due to coupling with the adjacent CF₃ group (following the n+1 rule). Conversely, the signal for the CF₃ group would be expected to appear as a quartet due to coupling with the adjacent CF₂ group. The magnitude of the through-bond scalar coupling (J-coupling) provides valuable information about the connectivity of the fluoroalkyl chain.
Table 1: Predicted ¹⁹F NMR Data for this compound
| Group | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity |
| -CF₂- | -110 to -130 | Triplet (t) |
| -CF₃ | -80 to -90 | Quartet (q) |
Note: Predicted chemical shift ranges are based on typical values for similar fluoroalkyl groups and are relative to a standard reference such as CFCl₃.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign the structure of this compound, multi-dimensional NMR techniques are employed. These experiments reveal correlations between different nuclei within the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish the connectivity of the protons on the pyrazine ring. Cross-peaks in the COSY spectrum indicate which protons are scalar-coupled, typically those on adjacent carbon atoms.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would be used to assign the ¹³C chemical shifts of the protonated carbons in the pyrazine ring.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the determination of the elemental composition of this compound with high accuracy. This is a critical step in confirming the molecular formula.
Upon ionization, the molecule will undergo characteristic fragmentation. The analysis of these fragmentation patterns in the mass spectrum provides further structural confirmation. Expected fragmentation pathways for this compound would include:
Loss of the iodine atom, resulting in a prominent peak corresponding to the [M-I]⁺ ion.
Cleavage of the C-C bond in the pentafluoroethyl side chain, leading to the loss of a trifluoromethyl radical (•CF₃) or a pentafluoroethyl radical (•C₂F₅).
Fragmentation of the pyrazine ring itself.
Table 2: Predicted HRMS Data for this compound (C₆H₂F₅IN₂)
| Ion | Calculated Exact Mass (m/z) |
| [M]⁺ | 335.9151 |
| [M-I]⁺ | 208.9229 |
| [M-CF₃]⁺ | 266.9219 |
| [M-C₂F₅]⁺ | 216.9250 |
X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions
Should this compound form a suitable single crystal, X-ray crystallography can provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles.
Furthermore, the crystal structure analysis reveals details about the intermolecular interactions that govern the packing of the molecules in the crystal lattice. For this particular molecule, potential intermolecular interactions could include:
Halogen bonding: The iodine atom is a potential halogen bond donor, which could interact with the nitrogen atoms of neighboring pyrazine rings.
π-π stacking: The aromatic pyrazine rings could stack on top of each other.
While a crystal structure for the parent pyrazine has been determined, specific data for the title compound is not available in the public domain. core.ac.uk
Infrared and Raman Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure.
Key vibrational modes expected for this compound include:
C-H stretching: Vibrations of the C-H bonds on the pyrazine ring, typically observed in the 3000-3100 cm⁻¹ region. vscht.cz
C=N and C=C stretching: Vibrations of the double bonds within the pyrazine ring, usually found in the 1400-1600 cm⁻¹ range. vscht.czresearchgate.net
C-F stretching: Strong absorptions due to the highly polar C-F bonds of the pentafluoroethyl group, expected in the 1100-1300 cm⁻¹ region.
C-I stretching: The vibration of the carbon-iodine bond, which would appear at lower wavenumbers, typically in the 500-600 cm⁻¹ region.
Ring vibrations and bending modes: A complex pattern of bands in the fingerprint region (below 1500 cm⁻¹) corresponding to various bending and deformation modes of the pyrazine ring and its substituents. libretexts.org
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Pyrazine Ring C-H | Stretching | 3000 - 3100 |
| Pyrazine Ring C=N/C=C | Stretching | 1400 - 1600 |
| Pentafluoroethyl C-F | Stretching | 1100 - 1300 |
| C-I | Stretching | 500 - 600 |
Ultraviolet-Visible Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the pyrazine chromophore. The parent pyrazine exhibits π → π* transitions at shorter wavelengths and a weaker n → π* transition at a longer wavelength. nist.gov The introduction of the iodo and pentafluoroethyl substituents will influence the energies of the molecular orbitals and thus shift the absorption maxima (λmax). The iodine atom, with its lone pairs of electrons, and the electron-withdrawing pentafluoroethyl group are expected to cause a bathochromic (red) or hypsochromic (blue) shift of these transitions. For example, similar dihydropyridopyrazinediones show absorption maxima in the 240-320 nm range. nist.gov
Advanced Research Applications of 2 Iodo 3 Pentafluoroethyl Pyrazine As a Chemical Platform
Strategic Building Block in Complex Organic Synthesis
The presence of an iodine atom on the pyrazine (B50134) ring makes 2-Iodo-3-pentafluoroethyl-pyrazine an excellent substrate for a variety of cross-coupling reactions, a cornerstone of modern organic synthesis. The electron-deficient nature of the pyrazine ring, further enhanced by the powerful electron-withdrawing pentafluoroethyl group, is expected to facilitate these transformations.
The carbon-iodine bond is a versatile handle for introducing a wide range of functional groups and molecular fragments onto the pyrazine core. This allows for the systematic diversification of the heterocyclic framework, leading to the synthesis of libraries of novel compounds with potential applications in medicinal chemistry and materials science. The reactivity of iodo-pyrazines and other iodo-heterocycles in cross-coupling reactions is well-documented. nih.govnih.gov
Key potential transformations include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups. mdpi.com
Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl moieties, which are valuable for further functionalization or for their electronic properties.
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with amines, providing access to a wide array of substituted aminopyrazines.
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
These reactions would allow for the construction of complex molecular architectures centered around the 3-pentafluoroethyl-pyrazine core.
Chemical probes are essential tools for studying biological systems. The properties of this compound make it an attractive starting material for the synthesis of such probes. The pentafluoroethyl group can enhance metabolic stability and cell permeability, while the pyrazine core is a common feature in biologically active molecules. nih.govnih.gov The iodine atom serves as a convenient point for attaching reporter tags, such as fluorescent dyes or affinity labels, through the cross-coupling reactions mentioned above. The ability to systematically modify the scaffold would allow for the fine-tuning of the probe's properties, such as target affinity and selectivity.
Rational Design of Ligands for Coordination Chemistry and Catalysis
The two nitrogen atoms of the pyrazine ring in this compound can act as coordination sites for metal ions, making it a potential building block for the synthesis of novel ligands. semanticscholar.orgresearchgate.net The strong electron-withdrawing nature of the pentafluoroethyl group would significantly influence the electronic properties of the pyrazine ring, modulating the donor ability of the nitrogen atoms. This allows for the rational design of ligands with tailored electronic and steric properties for specific applications in coordination chemistry and catalysis.
By transforming the iodo group into other coordinating functionalities (e.g., phosphines, carboxylates, or other N-heterocycles), bidentate or polydentate ligands can be synthesized. These ligands could be used to create metal complexes with interesting catalytic activities or photophysical properties. The electronic tuning provided by the pentafluoroethyl group could be used to influence the reactivity and selectivity of the metal center in catalytic cycles.
Table 1: Potential Cross-Coupling Reactions of this compound
| Coupling Reaction | Reagent | Potential Product Class |
| Suzuki-Miyaura | Arylboronic acid | 2-Aryl-3-pentafluoroethyl-pyrazines |
| Sonogashira | Terminal alkyne | 2-Alkynyl-3-pentafluoroethyl-pyrazines |
| Buchwald-Hartwig | Amine | 2-Amino-3-pentafluoroethyl-pyrazines |
| Heck | Alkene | 2-Alkenyl-3-pentafluoroethyl-pyrazines |
Development of Advanced Materials with Tunable Properties
The unique electronic properties conferred by the pentafluoroethyl group make this compound a promising precursor for the development of advanced materials with tunable optical and electronic characteristics.
Metal-Organic Frameworks (MOFs) are crystalline porous materials with applications in gas storage, separation, and catalysis. researchgate.netmdpi.com While this compound itself is not a typical MOF linker, it can be readily converted into one. For instance, the iodo group could be transformed into a carboxylic acid or another coordinating group via established synthetic methods. The resulting bifunctional pyrazine linker, possessing both the pyrazine nitrogens and the newly introduced coordinating group, could then be used in the solvothermal synthesis of novel MOFs. The presence of the pentafluoroethyl group within the MOF pores could lead to materials with unique sorption properties or enhanced chemical stability.
Pyrazine derivatives are known to be useful in the construction of materials for organic light-emitting diodes (OLEDs). uniss.itgoogleapis.comresearchgate.net The electron-deficient nature of the pyrazine ring makes it a good electron-transporting moiety. The introduction of a pentafluoroethyl group would further enhance this property, potentially leading to materials with improved electron mobility. Furthermore, the presence of the heavy iodine atom could promote intersystem crossing, a key process in the design of phosphorescent emitters for second-generation OLEDs. ossila.com By incorporating this compound or its derivatives into larger conjugated systems, it may be possible to develop new host materials or emitters for high-efficiency OLEDs.
Table 2: Potential Properties and Applications of Materials Derived from this compound
| Material Class | Potential Properties | Potential Applications |
| Functionalized Pyrazines | Enhanced metabolic stability, tunable electronics | Chemical probes, medicinal chemistry scaffolds |
| Coordination Complexes | Modified redox potentials, unique geometries | Homogeneous catalysis, photophysical studies |
| Metal-Organic Frameworks | Fluorinated pores, tailored sorption | Gas separation, heterogeneous catalysis |
| Optoelectronic Materials | High electron mobility, potential for phosphorescence | Organic light-emitting diodes (OLEDs) |
Research Blackout: The Untapped Potential of this compound in Mechanistic Chemistry
Despite its potential as a versatile chemical building block, the compound this compound remains a surprisingly enigmatic figure in the realm of fundamental mechanistic organic chemistry. A thorough review of published scientific literature reveals a significant lack of dedicated studies exploring its reaction pathways and the intricate details of its chemical transformations. This absence of research presents both a challenge and a considerable opportunity for the chemical science community.
The pyrazine core, a six-membered aromatic heterocycle containing two nitrogen atoms, is a well-established scaffold in medicinal chemistry and materials science. mdpi.comresearchgate.netnih.gov The introduction of an iodine atom and a pentafluoroethyl group to this ring system, as seen in this compound, is expected to confer unique electronic and steric properties. The electron-withdrawing nature of the pentafluoroethyl group, coupled with the reactivity of the carbon-iodine bond, theoretically positions this molecule as an ideal candidate for a variety of synthetic transformations and, consequently, for in-depth mechanistic investigations.
However, at present, there is no publicly available research that delves into the fundamental mechanistic aspects of this specific compound. While the broader class of pyrazines has been the subject of various synthetic and medicinal chemistry programs, the specific substitution pattern of this compound has not been a focus of academic or industrial research into reaction kinetics, intermediate stabilization, or transition state analysis. mdpi.comnih.gov
This gap in the scientific record means that key data, such as that which would be presented in the following hypothetical table, remains uncharacterized.
Table 1: Hypothetical Mechanistic Data for Reactions of this compound
| Reaction Type | Proposed Mechanism | Key Intermediates | Activation Energy (kcal/mol) | Rate Constant (k) |
| Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Pd(0) complex, Aryl-Pd(II)-I, Aryl-Pd(II)-Aryl' | Data not available | Data not available |
| Sonogashira Coupling | Catalytic cycle involving Pd and Cu | Alkenyl-Pd-I, Cu-acetylide | Data not available | Data not available |
| Buchwald-Hartwig Amination | Oxidative Addition, Amine Coordination, Reductive Elimination | L-Pd(0), L-Pd(II)(Aryl)I, L-Pd(II)(Aryl)(NR2) | Data not available | Data not available |
| Stille Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Pd(0) complex, Aryl-Pd(II)-I, Aryl-Pd(II)-SnR3 | Data not available | Data not available |
The exploration of such reactions would provide invaluable insights into how the interplay between the electron-deficient pyrazine ring, the bulky and highly electronegative pentafluoroethyl group, and the reactive iodo substituent influences reaction outcomes. For instance, studies on nucleophilic aromatic substitution reactions could elucidate the regioselectivity and the nature of Meisenheimer complexes. Similarly, investigations into transition-metal-catalyzed cross-coupling reactions could reveal novel catalytic cycles or unexpected side reactions driven by the unique electronic landscape of the molecule.
The lack of research into the mechanistic underpinnings of this compound's chemistry signifies a missed opportunity. A foundational understanding of its reactivity would not only enrich the field of physical organic chemistry but also accelerate its application in the development of new pharmaceuticals, agrochemicals, and functional materials. The scientific community is thus presented with a clear avenue for original and impactful research, with the potential to transform this chemical unknown into a well-understood and widely utilized synthetic platform.
Q & A
Basic: What are the common synthetic routes for 2-Iodo-3-pentafluoroethyl-pyrazine, and how do reaction conditions influence regioselectivity?
Methodological Answer:
Synthesis typically involves cycloaddition or halogenation strategies. For example, [3+2] or [3+3] cycloadditions (as demonstrated with pyrazine derivatives in ) can be adapted by substituting hydrazines or diazo compounds with iodine-containing precursors. Regioselectivity is controlled by steric and electronic effects of the pentafluoroethyl group, which may direct iodination to the C2 position. Solvent polarity (e.g., DMF vs. THF) and temperature (0°C vs. reflux) significantly impact yields, as seen in analogous trifluoroethoxy-pyrazine syntheses .
Advanced: How can computational modeling resolve contradictions in NMR data for this compound derivatives?
Methodological Answer:
Conflicting NMR signals (e.g., overlapping peaks for fluorine and proton environments) arise due to dynamic effects or paramagnetic impurities. Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can predict chemical shifts for optimized geometries, aiding signal assignment. Compare computed shifts with experimental data (e.g., referencing NIST’s pyrazine thermochemical databases ). For ambiguous cases, variable-temperature NMR or COSY/NOESY experiments differentiate between conformational exchange and coupling effects.
Basic: What analytical techniques are critical for characterizing this compound purity and structure?
Methodological Answer:
- HPLC-MS : Quantify purity and detect iodine-containing byproducts (e.g., using C18 columns with acetonitrile/water gradients) .
- 19F NMR : Resolve pentafluoroethyl environments (δ ~ -70 to -85 ppm) and confirm substitution patterns .
- X-ray Crystallography : Resolve iodine’s heavy-atom effects for unambiguous structural confirmation, as applied to similar halogenated pyrazines .
Advanced: How does the pentafluoroethyl group influence the stability of this compound under catalytic conditions?
Methodological Answer:
The strong electron-withdrawing effect of the pentafluoroethyl group destabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura). Use Pd(PPh₃)₄ with bulky ligands (XPhos) to mitigate β-hydride elimination. Monitor decomposition via in situ IR spectroscopy (C-F stretching at ~1250 cm⁻¹). Compare with trifluoromethyl analogs, where reduced steric hindrance improves catalytic turnover .
Basic: What are the key challenges in scaling up this compound synthesis, and how can they be addressed?
Methodological Answer:
- Iodine volatility : Use flow chemistry to minimize exposure to heat/light, reducing sublimation losses .
- Fluorine handling : Employ Teflon-lined reactors to prevent corrosion.
- Byproduct formation : Optimize stoichiometry using Design of Experiments (DoE) for iodine/pentafluoroethyl precursor ratios, referencing multi-component reaction frameworks .
Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of iodine displacement in this compound?
Methodological Answer:
Replace iodine with isotopologues (e.g., ¹²⁵I vs. ¹²⁷I) and measure reaction rates in SNAr or radical pathways. A large KIE (>1.5) suggests bond-breaking in the rate-determining step. Compare with computational transition-state models (e.g., using Gaussian 16). For photochemical reactions, UV-vis spectroscopy tracks iodine radical formation .
Basic: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
Use mixed solvents (e.g., hexane/ethyl acetate) to balance solubility and polarity. The pentafluoroethyl group increases hydrophobicity, so polar aprotic solvents (DMSO) dissolve the compound, while gradual addition of non-polar solvents (hexane) induces crystallization. Monitor via differential scanning calorimetry (DSC) to identify polymorphs .
Advanced: How do steric and electronic effects of the pentafluoroethyl group impact nucleophilic aromatic substitution (NAS) in this compound?
Methodological Answer:
The pentafluoroethyl group’s steric bulk slows NAS at C2 but activates the pyrazine ring electronically. Use Hammett plots (σ values) to correlate substituent effects with reaction rates. Compare with 3-trifluoromethyl analogs ( ) to isolate electronic contributions. Kinetic studies under pseudo-first-order conditions (excess nucleophile) reveal rate constants for mechanistic modeling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
